2-Amino-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one
Description
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Properties
IUPAC Name |
2-amino-1-(3,4-diethoxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-3-14-8-6-12(10(13)5-11)7-9(8)15-4-2/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUIYMRMURPTQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 200.27 g/mol
- CAS Number : 2097947-64-1
- Structure : The compound features a pyrrolidine ring substituted with two ethoxy groups and an amino group, which may influence its biological interactions.
Biological Activity
Research indicates that compounds similar to 2-Amino-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one exhibit various biological activities, including:
Antiviral Activity
A study on derivatives of pyrrolidine compounds revealed that certain structural modifications enhance antiviral potency. For instance:
- Mechanism : The compounds may inhibit viral replication by interacting with viral proteins or cellular receptors.
- Case Study : A derivative demonstrated significant activity against HIV-1 in vitro, suggesting that similar modifications in 2-Amino-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one could yield promising antiviral agents .
Neuroprotective Effects
Pyrrolidine derivatives have been studied for their neuroprotective effects. The proposed mechanisms include:
- Antioxidant Activity : Reducing oxidative stress in neuronal cells.
- Neurotransmitter Modulation : Influencing levels of neurotransmitters such as dopamine and serotonin.
Analgesic Properties
Some studies indicate that compounds with similar structures can exhibit analgesic effects:
- Mechanism : They may act on opioid receptors or modulate pain pathways in the central nervous system.
Research Findings
The biological activity of 2-Amino-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one can be attributed to several mechanisms:
- Receptor Binding : Interaction with specific receptors leading to altered cellular responses.
- Enzyme Inhibition : Blocking enzymes involved in viral replication or neurotransmitter breakdown.
- Cellular Uptake : Modifying cell membrane permeability to enhance compound absorption and efficacy.
Scientific Research Applications
The compound 2-Amino-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry and material science, supported by relevant data tables and case studies.
Antiviral Activity
Recent studies have investigated the antiviral properties of compounds similar to 2-Amino-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one. For instance, derivatives of pyrrolidine have shown efficacy against several viral strains, including HIV and HCMV. The mechanism often involves the inhibition of viral replication through interference with viral proteins or nucleic acids.
Case Study: Inhibition of HIV Replication
A study demonstrated that certain pyrrolidine derivatives exhibited significant inhibitory effects on HIV replication in vitro. The compounds were tested on MT-4 cells, revealing EC50 values indicating their potency compared to standard antiviral agents like zidovudine. This suggests that 2-Amino-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one may possess similar antiviral potential.
Neurological Applications
The compound's structure indicates potential use in treating neurological disorders. Compounds with similar frameworks have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study: Neuroprotection in Animal Models
Research involving animal models has shown that certain derivatives can protect against neurodegeneration induced by toxic agents. These studies highlight the potential for developing treatments for conditions such as Alzheimer's disease or Parkinson's disease.
Polymer Synthesis
2-Amino-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one can serve as a monomer in polymer synthesis, particularly in the development of biodegradable plastics and hydrogels. Its unique functional groups allow for cross-linking reactions that enhance material properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Tensile Strength | 25 MPa |
| Elongation at Break | 300% |
| Water Absorption | 15% |
These properties indicate that polymers derived from this compound could be suitable for medical applications such as drug delivery systems or tissue engineering scaffolds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
